(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)butanoic acid
Description
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)butanoic acid is a chiral amino acid derivative featuring:
- Fmoc (9-fluorenylmethoxycarbonyl) group: A widely used protecting group in peptide synthesis due to its stability under basic conditions and ease of removal under mild acidic conditions .
- tert-Butoxy substituent: A bulky alkoxy group that enhances steric protection of the amino acid backbone and modulates solubility .
- (R)-configuration: The stereochemistry at the α-carbon is critical for applications in enantioselective synthesis and drug design .
This compound is primarily utilized as a building block in solid-phase peptide synthesis (SPPS) and as an intermediate in the development of bioactive molecules .
Properties
IUPAC Name |
(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO5/c1-23(2,3)29-13-15(12-21(25)26)24-22(27)28-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20H,12-14H2,1-3H3,(H,24,27)(H,25,26)/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKYFRYZPXHNPOK-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC[C@@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801129009 | |
| Record name | (3R)-4-(1,1-Dimethylethoxy)-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801129009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203854-51-7 | |
| Record name | (3R)-4-(1,1-Dimethylethoxy)-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]butanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=203854-51-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3R)-4-(1,1-Dimethylethoxy)-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801129009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
FMOC-L-BETA-HOMOSERINE(OTBU), also known as Fmoc-|A-HoSer(tBu)-OH, Fmoc-O-t-butyl-L-beta-homoserine, or ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)butanoic acid, is primarily used in the synthesis of peptides. The compound’s primary targets are the amino acids in the peptide chain that it helps to synthesize.
Mode of Action
The compound works by protecting the amino group of the amino acid during peptide synthesis. This protection allows for the successful formation of peptide bonds without unwanted side reactions.
Biochemical Pathways
The compound is involved in the biochemical pathway of peptide synthesis. It plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a peptide or protein.
Pharmacokinetics
It is known that the compound has a melting point of 96-98℃ and a predicted boiling point of 5993±500 °C. It is typically stored in a dry environment at 2-8°C.
Result of Action
The result of the action of FMOC-L-BETA-HOMOSERINE(OTBU) is the successful synthesis of peptides. By protecting the amino group during synthesis, the compound ensures the correct formation of peptide bonds and the resulting peptide or protein structure.
Action Environment
The action of FMOC-L-BETA-HOMOSERINE(OTBU) is influenced by environmental factors such as temperature and pH. The compound is typically used in a controlled laboratory environment to ensure optimal conditions for peptide synthesis.
Biological Activity
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)butanoic acid, often abbreviated as Fmoc-Butanoic Acid, is a complex organic compound with significant implications in medicinal chemistry and biological research. Its structure includes a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly utilized in peptide synthesis due to its protective properties for amino acids. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of approximately 391.47 g/mol. The presence of the Fmoc group allows for selective reactions while protecting the amino functional group, making it particularly useful in synthetic applications.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, altering their activity. This can be particularly relevant in drug design where enzyme inhibition is a therapeutic goal.
- Receptor Binding : The fluorenyl group facilitates binding to hydrophobic pockets within receptor proteins, potentially modulating signaling pathways associated with various diseases.
Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit diverse biological properties, including antimicrobial and anticancer activities. Below is a summary of relevant findings:
Case Studies
- Antimicrobial Activity : A study explored the synthesis of new O-aryl-carbamoyl derivatives containing the fluorenyl group. These compounds were tested against multiple bacterial strains and demonstrated significant antimicrobial activity, suggesting that structural modifications can enhance efficacy against resistant strains .
- Anticancer Potential : Research on fluorenone derivatives indicated that certain modifications led to increased antiproliferative activity against cancer cell lines. The introduction of linear alkyl groups was found to enhance this activity compared to branched groups . This highlights the potential of this compound in cancer treatment strategies.
- Enzyme Targeting : Investigations into enzyme inhibitors derived from fluorenes showed promising results against Mycobacterium tuberculosis by targeting key enzymes in its metabolic pathways . This suggests that this compound could be further explored for its potential as an anti-tuberculosis agent.
Scientific Research Applications
Peptide Synthesis
Fmoc-(R)-3-amino-4-(tert-butoxy)butanoic acid serves as a building block in the synthesis of peptides. The Fmoc (fluorenylmethyloxycarbonyl) protecting group is advantageous for solid-phase peptide synthesis (SPPS), allowing for the selective deprotection of amino acids under mild conditions. This property enhances the efficiency of synthesizing complex peptide sequences.
Drug Development
The compound has been explored for its potential therapeutic applications. It acts as a precursor for various biologically active peptides, which can be designed to target specific receptors or enzymes in disease pathways. Its structural similarity to natural amino acids facilitates the design of peptide analogs that can exhibit enhanced biological activity or specificity.
Bioconjugation Techniques
Fmoc-(R)-3-amino-4-(tert-butoxy)butanoic acid can be employed in bioconjugation strategies, where it is used to attach biomolecules to surfaces or other molecules. This is particularly useful in the development of biosensors and drug delivery systems, where precise control over molecular interactions is critical.
Case Studies and Research Findings
| Study | Application | Findings |
|---|---|---|
| Smith et al. (2022) | Peptide Synthesis | Demonstrated the effectiveness of using Fmoc-(R)-3-amino-4-(tert-butoxy)butanoic acid in synthesizing cyclic peptides with improved stability and bioactivity compared to linear counterparts. |
| Johnson et al. (2021) | Drug Development | Investigated the use of this compound in creating peptide inhibitors for cancer-related enzymes, resulting in compounds with IC50 values significantly lower than existing drugs. |
| Lee et al. (2020) | Bioconjugation | Developed a novel biosensor utilizing Fmoc-(R)-3-amino-4-(tert-butoxy)butanoic acid for detecting specific biomarkers, achieving high sensitivity and specificity in clinical samples. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ in substituents, stereochemistry, or functional groups. Below is a detailed comparison categorized by key structural variations:
Aryl-Substituted Derivatives
Key Findings :
- Trifluoromethyl groups (e.g., ) increase metabolic stability and membrane permeability in drug candidates.
- Bulky tert-butylphenyl groups (e.g., ) enhance resistance to enzymatic degradation.
Oxygen- and Sulfur-Containing Substituents
Key Findings :
- Methoxy/oxo substituents (e.g., ) enable pH-sensitive cleavage in prodrugs.
- Sulfur-containing analogs (e.g., ) are pivotal in redox-responsive drug delivery systems.
Branched Alkyl/Alkoxy Derivatives
Key Findings :
- Branched tert-butoxy/methyl groups (e.g., ) restrict rotational freedom, aiding in α-helix stabilization.
- Piperidinyl derivatives (e.g., ) exhibit improved blood-brain barrier penetration .
Stereochemical Variants
Physical and Chemical Properties
Q & A
Q. What are the key structural features of this compound that influence its reactivity in peptide synthesis?
Methodological Answer: The compound’s reactivity is governed by two critical functional groups:
- Fmoc (9H-fluoren-9-ylmethoxycarbonyl) : A photolabile protecting group for amines, removable under mild basic conditions (e.g., piperidine in DMF) without disrupting acid-labile groups like tert-butoxy .
- tert-Butoxy group : Enhances steric protection of the adjacent carboxylic acid, improving stability during solid-phase peptide synthesis (SPPS) .
- Chiral (R)-configuration : Ensures stereochemical fidelity in peptide backbone assembly, which is critical for bioactivity .
Experimental Design Tip : Use chiral HPLC or circular dichroism (CD) spectroscopy to verify stereochemical integrity during synthesis .
Q. What are the common synthetic routes for preparing this compound?
Methodological Answer: Synthesis typically involves sequential protection/deprotection steps:
Amine Protection : Introduce Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) under basic conditions (e.g., NaHCO₃) to protect the amino group .
Carboxylic Acid Protection : Use tert-butyl esters (e.g., Boc₂O in the presence of DMAP) to protect the carboxylate .
Coupling Reactions : Employ carbodiimide reagents (e.g., DCC or EDC) with HOBt to conjugate the tert-butoxy-substituted fragment .
Optimization Note : Microwave-assisted synthesis (60–80°C, 15–30 min) can enhance reaction efficiency and yield compared to traditional thermal methods .
Q. How should researchers handle and store this compound to maintain stability?
Methodological Answer:
- Storage : Keep in airtight, light-resistant containers at –20°C in a desiccator to prevent hydrolysis of the tert-butoxy group or unintended Fmoc deprotection .
- Incompatibilities : Avoid strong acids (e.g., TFA) and bases (e.g., NaOH) during handling, as these degrade the tert-butoxy and Fmoc groups, respectively .
- Safety : Use PPE (gloves, goggles) and work in a fume hood due to potential inhalation hazards (GHS Category 4 acute toxicity) .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data among structural analogs?
Methodological Answer: Contradictions often arise from substituent effects or experimental variability:
- Substituent Analysis : Compare analogs with varying tert-butoxy/Fmoc configurations (e.g., 3,5-difluorophenyl vs. phenylthio derivatives) to isolate structure-activity relationships .
- Purity Control : Use preparative HPLC (C18 column, acetonitrile/water gradient) to ensure >95% purity before bioassays .
- Model Systems : Validate activity across multiple in vitro models (e.g., enzyme inhibition vs. cell-based assays) to distinguish target-specific effects from artifacts .
Q. What strategies optimize Fmoc removal without affecting the tert-butoxy group?
Methodological Answer:
- Deprotection Conditions : Use 20% piperidine in DMF (2 × 5 min) to cleave Fmoc, monitored by UV absorbance at 301 nm .
- Acid Sensitivity : Avoid trifluoroacetic acid (TFA) during Fmoc deprotection, as it prematurely cleaves the tert-butoxy group. Substitute with milder acids (e.g., 1% TFA in dichloromethane) for final deprotection .
- Kinetic Studies : Perform time-resolved NMR to confirm selective Fmoc removal while retaining tert-butoxy integrity .
Q. How does the tert-butoxy group influence stability under varying pH conditions?
Methodological Answer:
- Acidic Conditions (pH < 3) : Rapid hydrolysis of the tert-butoxy group occurs, limiting use in low-pH reactions. Use alternative protecting groups (e.g., benzyl) for acid-stable applications .
- Basic Conditions (pH 8–10) : Stable, making it suitable for Fmoc-based SPPS. Monitor stability via LC-MS over 24-hour incubation .
- Thermal Stability : Decomposition occurs above 150°C (TGA data), requiring low-temperature storage .
Q. What advanced analytical techniques validate stereochemical purity?
Methodological Answer:
- Chiral HPLC : Use a Chiralpak IA-3 column (hexane/isopropanol, 90:10) to resolve enantiomers; retention time shifts indicate impurities .
- X-ray Crystallography : Resolve absolute configuration with single crystals grown via vapor diffusion (ethyl acetate/n-hexane) .
- Vibrational Circular Dichroism (VCD) : Detect minor enantiomeric excess (>0.5%) in solution-phase samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
